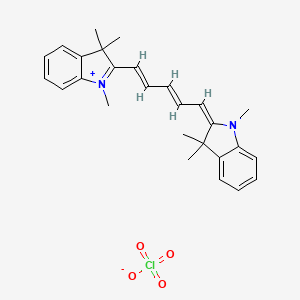

1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate

Description

BenchChem offers high-quality 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2.ClHO4/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;2-1(3,4)5/h7-19H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJQUZQSEIZOFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Photophysical Profiling of 1,1',3,3,3',3'-Hexamethylindodicarbocyanine Perchlorate (HIDC): Excitation, Emission, and Mechanistic Applications

Executive Summary

Selecting the optimal fluorophore for advanced imaging or spectroscopic assays requires moving beyond basic filter-matching to fundamentally understand the molecule's photophysics. 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate (commonly abbreviated as HIDC perchlorate or related to DiIC1(5)) is a lipophilic, cationic pentamethine cyanine dye. This whitepaper provides an in-depth mechanistic analysis of HIDC’s excitation and emission spectra, the structural causality behind its photophysical behavior, and self-validating protocols for its application in membrane potential sensing and single-molecule imaging.

Structural Causality of Photophysical Properties

The photophysical signature of HIDC is dictated by three core structural components:

-

The Pentamethine Bridge: The conjugated five-carbon polymethine chain defines the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), pushing the absorption maximum into the far-red/near-infrared (NIR) region (~640 nm).

-

The Indolenine Rings: The bulky hexamethyl groups provide extreme lipophilicity, driving the dye's partitioning into hydrophobic environments such as lipid bilayers.

-

The Perchlorate Counterion: The choice of perchlorate ( ClO4− ) over iodide ( I− ) is highly deliberate in photophysics. In non-polar solvents where ion-pairing occurs, the heavy-atom effect of iodide can induce spin-orbit coupling, promoting intersystem crossing (ISC) to the triplet state. Perchlorate, being a non-coordinating and non-heavy-atom anion, minimizes this effect, thereby preserving the singlet excited state and maintaining a robust fluorescence quantum yield[1].

Excitation and Emission Dynamics

HIDC exhibits a narrow, highly intense absorption band characteristic of cyanine dyes, with a slight Stokes shift. The exact spectral maxima are highly dependent on the solvent's refractive index and polarizability.

Quantitative Spectral Data

| Parameter | Value / Range | Environmental Dependency |

| Excitation Maximum ( λex ) | 638 – 645 nm | Shifts bathochromically (red-shifts) in solvents with higher refractive indices[2]. |

| Emission Maximum ( λem ) | 658 – 670 nm | Exhibits minor solvatochromism; red-shifts in polar protic solvents. |

| Extinction Coefficient ( ϵ ) | ~200,000 M⁻¹cm⁻¹ | Highly dependent on the monomeric state; drastically decreases upon H-aggregation in aqueous media. |

| Quantum Yield ( Φf ) | ~0.3 (RT) to 0.9 (-196 °C) | Increases dramatically in highly viscous or frozen matrices due to the restriction of non-radiative torsional motion[1]. |

| Excited-State Lifetime ( τ ) | ~1 - 3 ns | Correlates directly with quantum yield; shortened by trans-cis photoisomerization[3]. |

Mechanistic Pathways of Fluorescence and Isomerization

The primary mechanism of non-radiative decay for HIDC is trans-cis photoisomerization . Upon excitation to the S1 state, the bond order of the polymethine bridge is reduced, lowering the activation energy barrier for rotation. In low-viscosity solvents at room temperature, this rotation is rapid, funneling the excited state into a non-fluorescent cis isomer that thermally relaxes back to the trans ground state.

By understanding this pathway, researchers can manipulate the environment (e.g., using plasmonic nanogaps or viscous lipid membranes) to restrict this rotation, thereby significantly enhancing the fluorescence signal[2]. Furthermore, controlling these dark states allows for advanced optically activated delayed fluorescence techniques[3].

Figure 1: Photophysical pathways of HIDC including excitation, emission, and photoisomerization.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the causality behind each methodological step.

Protocol 1: Accurate Determination of Excitation/Emission Spectra

Objective: Measure the true monomeric fluorescence spectra while avoiding inner-filter artifacts.

-

Solvent Preparation: Prepare HIDC in both absolute ethanol and a highly viscous solvent (e.g., 90% glycerol).

-

Causality: Comparing these two environments validates the impact of trans-cis isomerization. The viscous glycerol restricts polymethine rotation, which should yield a measurable increase in fluorescence intensity.

-

-

Absorbance Matching: Dilute the dye until the peak absorbance at 640 nm is strictly ≤0.05 OD.

-

Causality: High optical densities lead to the primary inner-filter effect (re-absorption of emitted light), which artificially truncates the blue edge of the emission spectrum and skews quantum yield calculations.

-

-

Spectral Acquisition: Excite the sample at 610 nm (off-peak) to capture the full emission spectrum without scattering interference.

Protocol 2: Live-Cell Mitochondrial Membrane Potential Assay

Objective: Utilize HIDC's cationic lipophilicity to track mitochondrial depolarization during apoptosis[4].

-

Stock Formulation: Dissolve HIDC perchlorate in anhydrous DMSO to a 1 mM stock.

-

Causality: Aqueous stock solutions force the highly lipophilic dye into non-fluorescent H-aggregates. DMSO ensures the dye remains in its monomeric, photophysically active state.

-

-

Cellular Incubation: Incubate live cells with 50 nM HIDC for 30 minutes at 37°C.

-

Causality: The delocalized cationic charge drives the dye across the plasma membrane and into the mitochondrial matrix, governed by the highly negative Nernstian potential (-150 to -180 mV). Concentrations above 100 nM must be avoided to prevent self-quenching inside the mitochondria.

-

-

Self-Validating Control (Critical): Treat a parallel control well with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) prior to dye loading.

-

Causality: CCCP is a protonophore that uncouples oxidative phosphorylation, collapsing the mitochondrial membrane potential. This provides a definitive "zero-potential" baseline, ensuring that any loss of fluorescence in experimental samples is genuinely due to depolarization and not photobleaching or dye efflux.

-

Figure 2: Self-validating workflow for measuring mitochondrial membrane potential using HIDC.

References

-

Effects of substituents in the polymethine chain on the photoprocesses in indodicarbocyanine dyes Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL:1

-

Largely Enhanced Single-molecule Fluorescence in Plasmonic Nanogaps formed by Hybrid Silver Nanostructures Source: PMC - National Institutes of Health (NIH) URL:2

-

Assays for Apoptosis and Autophagy—Section 15.5 Source: Thermo Fisher Scientific URL:4

-

Optically Activated Delayed Fluorescence through Control of Cyanine Dye Photophysics Source: The Journal of Physical Chemistry A - ACS Publications URL:3

Sources

- 1. Effects of substituents in the polymethine chain on the photoprocesses in indodicarbocyanine dyes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Largely Enhanced Single-molecule Fluorescence in Plasmonic Nanogaps formed by Hybrid Silver Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - JP [thermofisher.com]

Unveiling HIDC Perchlorate in Fluorescence Microscopy: A Mechanistic Guide to Membrane Potential Mapping

Executive Summary

HIDC perchlorate (1,1',3,3,3',3'-hexamethylindodicarbocyanine perchlorate)—frequently utilized interchangeably with its iodide salt counterpart, DiIC1(5)—is a lipophilic, cationic cyanine dye. In the realms of drug development and cellular biology, it serves as a highly responsive, voltage-sensitive fluorescent probe. While commonly utilized for monitoring mitochondrial membrane potential (ΔΨm) and cellular viability, its successful application requires a rigorous understanding of its biophysical behavior, potential artifacts, and the necessity of self-validating experimental designs.

This technical guide deconstructs the mechanistic principles of HIDC perchlorate, providing researchers with the causal logic required to deploy this dye accurately in fluorescence microscopy and flow cytometry.

The Biophysical Mechanism of HIDC Accumulation

Mitochondria function as the bioenergetic hubs of the cell. The electron transport chain (ETC) actively pumps protons out of the mitochondrial matrix, creating a steep electrochemical gradient. The resulting mitochondrial membrane potential (ΔΨm) is highly electronegative (typically -150 to -180 mV).

Because HIDC carries a delocalized positive charge and possesses a highly lipophilic structure, it freely traverses the plasma and outer mitochondrial membranes. Driven by the Nernst equation, the dye accumulates exponentially within the highly electronegative mitochondrial matrix .

In healthy cells, this matrix accumulation results in a bright, localized far-red fluorescent signal. However, during early apoptosis or drug-induced mitochondrial toxicity, the mitochondrial permeability transition pore (mPTP) opens. The proton gradient collapses (depolarization), and HIDC rapidly redistributes into the cytosol, leading to a profound and quantifiable loss of localized fluorescence .

Fig 1: Nernstian dynamics of HIDC perchlorate in polarized vs. depolarized mitochondria.

Comparative Photophysics and Probe Selection

Why select HIDC over ubiquitous probes like JC-1 or TMRE? The primary advantage lies in its spectral profile. HIDC excites in the red spectrum (~638 nm) and emits in the far-red (~658 nm). This long-wavelength emission bypasses the high cellular autofluorescence typically observed in the green/yellow channels and leaves these channels open for multiplexing with FITC-annexin V (for apoptosis mapping) or GFP-tagged proteins.

Table 1: Comparative Photophysical Properties of ΔΨm Probes

| Probe | Excitation (nm) | Emission (nm) | Emission Type | Key Advantage | Known Limitation |

| HIDC (DiIC1(5)) | ~638 | ~658 | Single | Far-red emission avoids autofluorescence | Inhibits Complex I at high concentrations |

| JC-1 | ~488 | ~530 / 590 | Ratiometric | Internal control via red/green ratio | Complex aggregation kinetics; light sensitive |

| TMRE | ~549 | ~574 | Single | Highly photostable, rapid equilibration | Spectral overlap with RFP/mCherry |

| Rhodamine 123 | ~507 | ~529 | Single | Excellent for flow cytometry | High background retention in cytosol |

Expert Insights: Causality and Artifact Mitigation

As an application scientist, one must be hyper-aware of dye-induced artifacts. A common pitfall in membrane potential mapping is direct metabolic interference caused by the probe itself.

The Complex I Inhibition Artifact: I strongly advise against exceeding 50 nM HIDC in live-cell assays. At high concentrations (>1 μM), HIDC and related cyanine dyes act as direct inhibitors of NADH-ubiquinone reductase (Complex I) . Over-saturating the cells artificially uncouples the respiratory chain—thereby destroying the very metric you are trying to measure—and leads to self-quenching of the fluorophore, creating false-positive "depolarization" readouts.

Photodynamic Interactions: Furthermore, HIDC has been documented to interact with photodynamic therapy agents, protecting cells from porphyrin-induced membrane damage under specific light wavelengths . This necessitates careful control of laser illumination intensity and duration during confocal imaging to prevent phototoxicity and unwanted radical scavenging.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, any ΔΨm assay must be a self-validating system . This means incorporating an internal uncoupling control to prove the dye's localization is potential-dependent, not merely an artifact of lipophilic binding to intracellular membranes.

Protocol: Live-Cell Mitochondrial Membrane Potential Imaging

-

Step 1: Cell Preparation Seed cells in a glass-bottom imaging dish and culture until 70-80% confluent. Ensure cells are healthy and firmly adhered.

-

Step 2: Dye Loading Dilute HIDC perchlorate to a final concentration of 20 nM in pre-warmed, phenol red-free imaging buffer. Incubate cells for 30 minutes at 37°C in the dark. Causality: Phenol red must be omitted as its absorbance spectrum can interfere with the excitation/emission of far-red dyes, artificially lowering your signal-to-noise ratio.

-

Step 3: Washing Wash cells gently twice with warm imaging buffer to remove excess extracellular dye. Causality: Unlike some dyes, HIDC requires careful washing to remove extracellular background, as free dye in the media can mask subtle mitochondrial depolarization events.

-

Step 4: Baseline Imaging Image using a confocal microscope equipped with a 633 nm or 640 nm laser line. Capture baseline far-red fluorescence (emission filter ~650-680 nm).

-

Step 5: Self-Validation (FCCP Control) Add 10 μM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) directly to the dish while imaging. Causality: FCCP acts as a potent protonophore, instantly shuttling protons across the inner membrane and collapsing ΔΨm. A genuine HIDC signal will dissipate within 2-5 minutes. If the signal persists, the initial readout was due to non-specific hydrophobic binding to the lipid bilayer, indicating the dye concentration was too high.

Fig 2: Self-validating HIDC live-cell imaging workflow incorporating FCCP uncoupling control.

References

-

Flow cytometric analysis of mitochondria from CA1 and CA3 regions of rat hippocampus reveals differences in permeability transition pore activation. Mattiasson G, et al. Journal of Neurochemistry (2003). Available at:[Link]

-

Two cationic, lipophilic laser dyes, 1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide (HIDC) and 1,1',3,3,3',3'-hexamethylindotricarbocyanine iodide (HITC), inhibit bovine heart mitochondrial and Paracoccus denitrificans NADH oxidase activities. Chambers BB, et al. Biochemical Pharmacology (1991). Available at:[Link]

-

The cyanine dye 1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide (HIDC) protects K562 leukemia cells from photodynamic membrane damage... Kanofsky JR, Sima PD. Journal of Photochemistry and Photobiology B: Biology (2000). Available at:[Link]

Technical Whitepaper: Molecular Dynamics, Solubility Profiling, and Experimental Workflows for CAS 81666-87-7

Executive Summary

As an Application Scientist overseeing fluorescent probe integration, I frequently encounter researchers struggling with the erratic optical behavior of cyanine dyes in aqueous media. The root cause almost always traces back to a fundamental misunderstanding of the molecule's solubility profile and the thermodynamics of its solvation.

This whitepaper provides an in-depth technical analysis of CAS 81666-87-7 —chemically identified as 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate (HIDC perchlorate). By dissecting its molecular weight, structural mechanics, and solubility behavior, this guide establishes a self-validating framework for preparing, storing, and utilizing this compound in advanced biophotonic and cellular imaging applications.

Chemical Identity & Structural Mechanics

CAS 81666-87-7 is a lipophilic, cationic polymethine dye belonging to the indodicarbocyanine family.

-

Molecular Formula: C₂₇H₃₁ClN₂O₄

-

Molecular Weight: 483.01 g/mol (Cation: 383.56 g/mol ; Perchlorate anion: 99.45 g/mol )

The molecular weight of 483.01 g/mol places HIDC perchlorate in the optimal mass range for small-molecule membrane probes. The structural core consists of two indolenine rings linked by a pentamethine chain. The hexamethyl substitution (two N-methyl groups and four gem-dimethyl groups) provides critical steric bulk. This steric hindrance is a deliberate structural feature designed to prevent the planar pi-pi (π-π) stacking that leads to non-fluorescent H-dimer formation in solution.

The presence of the perchlorate (ClO₄⁻) counterion heavily influences its solid-state lattice energy. Perchlorate is a bulky, non-coordinating anion that stabilizes the cationic polymethine chain in its crystalline form but requires specific high-dielectric solvents to achieve complete thermodynamic dissociation [1].

Solubility Profile & Thermodynamic Causality

The solubility of CAS 81666-87-7 is dictated by the competing forces of its highly hydrophobic indolenine core and its ionic salt nature. Extrapolating from structurally analogous indodicarbocyanine salts and empirical laboratory data [2], the solubility matrix is highly solvent-dependent.

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Excellent solubility (>50 mg/mL in DMSO). The high dielectric constant and strong hydrogen-bond acceptor properties of DMSO effectively solvate the cationic core while disrupting intermolecular π-π interactions.

-

Alcohols (Ethanol/Methanol): Moderate solubility (~5 mg/mL). While polar, the lower dielectric constant of ethanol requires mechanical energy (sonication) to fully overcome the perchlorate lattice energy.

-

Aqueous Media: Poor solubility (<0.1 mg/mL). In water, the hydrophobic effect drives the polymethine chains to spontaneously aggregate, leading to severe fluorescence quenching and precipitation.

Causality Insight: To utilize this dye in biological (aqueous) systems, it must first be fully solvated in an anhydrous organic carrier (DMSO), followed by rapid, high-dilution injection into the aqueous buffer. This traps the dye in a kinetically stable, monomeric state before thermodynamic aggregation can occur.

Quantitative Data Summary

Table 1: Physicochemical & Structural Properties

| Parameter | Value / Description |

| Chemical Name | 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate |

| CAS Registry Number | 81666-87-7 |

| Molecular Formula | C₂₇H₃₁ClN₂O₄ |

| Molecular Weight | 483.01 g/mol |

| Core Architecture | Cationic pentamethine cyanine |

| Counterion | Perchlorate (ClO₄⁻) |

Table 2: Solubility Matrix & Working Concentrations

| Solvent | Max Solubility | Recommended Stock | Application Notes |

| DMSO (Anhydrous) | >50 mg/mL | 10 - 50 mM | Primary carrier solvent; prevents H-aggregation. |

| DMF | ~25 mg/mL | 10 - 20 mM | Viable alternative to DMSO. |

| Ethanol | ~5 mg/mL | 1 - 5 mM | Requires acoustic cavitation (sonication) for dissolution. |

| Aqueous Buffers | <0.1 mg/mL | <10 µM (Working) | Must be diluted from organic stock immediately before use. |

Photophysical Pathway & Isomerization

Upon excitation, HIDC perchlorate undergoes a competition between radiative decay (fluorescence) and non-radiative trans-cis photoisomerization [1]. In polar solvents at room temperature, the trans-isomer is dominant. When excited to the singlet state (S₁), the molecule can rotate around the central double bonds of the polymethine chain, passing through a twisted intermediate to form the cis-isomer, which subsequently reverts to the trans-form thermally.

Understanding this pathway is critical: if the dye is trapped in a rigid environment (like a lipid membrane), the physical rotation is restricted, shutting down the isomerization pathway and drastically increasing the fluorescence quantum yield.

Figure 1: Jablonski-style representation of the photophysical trans-cis isomerization of HIDC.

Experimental Workflows: Self-Validating Protocol

To ensure absolute trustworthiness in your assays, the preparation of the dye must be treated as a self-validating system. The following protocol guarantees an aggregate-free, accurately quantified master stock.

Protocol: Preparation and Validation of a 10 mM Master Stock

Step 1: Gravimetric Analysis

-

Action: Weigh exactly 4.83 mg of CAS 81666-87-7 powder using a calibrated microbalance.

-

Causality: Based on the MW of 483.01 g/mol , 4.83 mg precisely corresponds to 10 µmol of the compound.

Step 2: Primary Solvation

-

Action: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

-

Causality: Anhydrous conditions are mandatory. Even trace amounts of atmospheric water absorbed by standard DMSO can induce premature nucleation and micro-precipitation of the hydrophobic dye core.

Step 3: Acoustic Cavitation

-

Action: Sonicate the sealed vial in a water bath at 25°C for 10 minutes.

-

Causality: Mechanical acoustic energy is required to overcome the lattice enthalpy of the perchlorate salt crystals, ensuring complete thermodynamic solvation at the molecular level.

Step 4: Self-Validation (Spectrophotometry)

-

Action: Dilute 1 µL of the stock into 999 µL of DMSO (1:1000 dilution). Measure the absorbance at the peak wavelength (~635 nm).

-

Causality: This is the critical validation step. By applying the Beer-Lambert law ( A=εlc ), you verify complete dissolution. If the measured absorbance is lower than the theoretical yield, undissolved microcrystals remain, dictating that Step 3 must be repeated.

Step 5: Storage & Aliquoting

-

Action: Aliquot the validated stock into amber microcentrifuge tubes and store at -20°C.

-

Causality: Amber vials block ambient photons, preventing the light-induced trans-to-cis photoisomerization and subsequent oxidative photobleaching that degrades stock integrity over time.

Figure 2: Standardized workflow for the solubilization and quality control of CAS 81666-87-7.

References

-

Title: Effects of substituents in the polymethine chain on the photoprocesses in indodicarbocyanine dyes Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL: [Link]

Sources

Photophysics and Absorption Dynamics of Indodicarbocyanine Dyes in Aqueous Media: A Comprehensive Technical Guide

Executive Summary

Indodicarbocyanine dyes (such as Cy5 and its derivatives) are indispensable pentamethine fluorophores utilized extensively in super-resolution microscopy, flow cytometry, and molecular diagnostics. However, their photophysical behavior in aqueous solutions presents a significant challenge for assay developers. Driven by their hydrophobic polymethine core, these dyes are highly prone to aggregation in water, which drastically alters their absorption cross-sections and quenches their fluorescence.

As a Senior Application Scientist, understanding the causality behind these spectral shifts is non-negotiable. This whitepaper provides an in-depth mechanistic analysis of indodicarbocyanine absorption characteristics, details structural engineering strategies to control aggregation, and establishes a self-validating experimental protocol for quantifying these states in the laboratory.

Fundamental Photophysics of the Monomer

At the core of an indodicarbocyanine dye are two indolenine heterocycles bridged by a pentamethine chain. This extended, delocalized π-electron system lowers the HOMO-LUMO energy gap, pushing the dye's optical transitions into the red and near-infrared (NIR) spectrum.

When fully solvated as a monomer (typically in organic solvents like methanol or DMSO, or at extreme dilution in water), the dye exhibits a massive transition dipole moment (TDM) of approximately 16 Debye. This large TDM yields a peak molar extinction coefficient ( ϵ ) of roughly 250,000 M⁻¹ cm⁻¹1[1]. The steady-state absorption spectrum is characterized by a dominant 0–0 vibronic transition band at ~645–655 nm, accompanied by a lower-intensity 0–1 vibronic shoulder at ~600 nm2[2].

Aqueous Aggregation Mechanics: H- and J-Aggregates

In aqueous environments, the highly polar nature of water forces the hydrophobic polymethine chains to associate via van der Waals forces to minimize solvent exposure. This aggregation fundamentally rewrites the absorption spectrum, a phenomenon governed by Kasha’s Molecular Exciton Model . The geometric orientation of the interacting transition dipoles dictates the excitonic splitting:

-

H-Aggregates (Face-to-Face): When dye molecules stack parallel to one another, their transition dipoles align side-by-side. Excitonic coupling splits the excited state, and quantum selection rules dictate that the optical transition is only allowed to the higher-energy exciton state. This manifests as a pronounced blue-shift in the absorption maximum (shifting from ~650 nm to ~600 nm) and results in near-complete fluorescence quenching1[1].

-

J-Aggregates (Head-to-Tail): When dyes arrange in a staggered, edge-to-edge, or head-to-tail conformation, the transition dipoles are in-line. The transition to the lower-energy exciton state becomes allowed, resulting in a sharp, red-shifted absorption band (e.g., >660 nm) 3[3].

Caption: Excitonic coupling pathways of indodicarbocyanine dyes in aqueous media.

Substituent Engineering for Aqueous Solubilization

To preserve the monomeric absorption profile of indodicarbocyanines in physiological buffers, researchers must engineer the dye's microenvironment or chemical structure:

-

Sulfonation (e.g., sCy5): The integration of aromatic sulfo groups and sulfobutyl chains introduces strong negative charges. The resulting electrostatic repulsion between dye molecules effectively prevents aggregation in water at concentrations up to 50 µM, maintaining the high molar absorptivity and monomeric peak at ~649–653 nm 4[4].

-

Steric Shielding: Incorporating nonionic polyhydroxyl moieties between hydrophobic groups provides steric hindrance, shielding the core and minimizing aggregation without adding charge 3[3].

-

Host-Guest Complexation: Adsorption onto β-cyclodextrin or binding to serum albumins (BSA) isolates the dye within a less polar microenvironment. This breaks up H-aggregates and often induces a slight bathochromic (red) shift in the absorption maximum due to the altered dielectric constant of the protein/host pocket5[5].

Quantitative Data Summary: Absorption Characteristics

| Dye Variant | Solvent Environment | Dominant State | Absorption Max ( λmax ) | Molar Extinction ( ϵ ) |

| Cy5 (Unmodified) | Methanol / DMSO | Monomer | ~646 nm | ~250,000 M⁻¹ cm⁻¹ |

| Cy5 (Unmodified) | Aqueous Buffer (>10 µM) | H-Aggregate | ~600 nm | Severely Reduced |

| sCy5 (Sulfonated) | Aqueous Buffer | Monomer | ~649 - 653 nm | ~250,000 M⁻¹ cm⁻¹ |

| Cy5 + DNA Duplex | Aqueous + MgCl₂ | J-Aggregate (Dimer) | >660 nm | Exciton Delocalized |

Self-Validating Experimental Protocol: UV-Vis Characterization

To rigorously determine the aggregation state of a novel indodicarbocyanine conjugate, a standard single-point absorbance reading is insufficient. The following concentration-dependent UV-Vis titration protocol is designed as a self-validating system to ensure data integrity.

Caption: Self-validating UV-Vis spectroscopic workflow for determining dye aggregation states.

Step-by-Step Methodology

-

Stock Preparation: Dissolve the lyophilized dye in anhydrous DMSO to a concentration of 1 mM.

-

Causality: DMSO acts as a strong solvating agent that disrupts hydrophobic stacking, ensuring the dye is completely monomeric before introduction into the aqueous system.

-

-

Serial Dilution: Prepare a concentration gradient (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) in 1X PBS (pH 7.4).

-

Causality: A broad concentration range is required to capture the thermodynamic equilibrium shift from the monomer-dominant state (low concentration) to the aggregate-dominant state (high concentration).

-

-

Spectral Acquisition: Measure the absorbance from 400 nm to 800 nm using a quartz cuvette.

-

System Validation (The Self-Validating Step): Normalize all acquired spectra by dividing the absorbance values by their respective concentrations, then overlay them on a single plot.

-

Validation Criterion A (Isosbestic Point): Look for an isosbestic point (a specific wavelength where all normalized spectral curves intersect). The presence of a sharp isosbestic point mathematically validates that the system is in a strict two-state equilibrium (e.g., pure Monomer ⇌ pure H-Dimer) without interference from higher-order oligomers or dye degradation. If the curves do not intersect cleanly, the system is complex and the standard extinction coefficient cannot be trusted.

-

Validation Criterion B (Peak Ratio): Calculate the ratio of the monomer 0-0 band (~650 nm) to the H-aggregate band (~600 nm). A constant ratio across all dilutions confirms pure monomeric behavior; a concentration-dependent decrease in this ratio confirms the onset of H-aggregation.

-

References

-

Synthesis and Evaluation of Polyhydroxylated Near-Infrared Carbocyanine Molecular Probes | Organic Letters - ACS Publications. 3

-

Photophysical Studies of a New Water Soluble Indocarbocyanine Dye Adsorbed onto Microcrystalline Cellulose and β-Cyclodextrin | PMC.5

-

Indocarbocyanine–Indodicarbocyanine (sCy3–sCy5) Absorptive Interactions in Conjugates and DNA Duplexes | MDPI. 2

-

Excited-State Lifetimes of DNA-Templated Cyanine Dimer, Trimer, and Tetramer Aggregates: The Role of Exciton Delocalization, Dye Separation, and DNA Heterogeneity | PMC. 1

-

Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations | MDPI.

-

Spectroscopic Investigation on the Interaction of a Cyanine Dye with Serum Albumins | ResearchGate. 4

Sources

- 1. Excited-State Lifetimes of DNA-Templated Cyanine Dimer, Trimer, and Tetramer Aggregates: The Role of Exciton Delocalization, Dye Separation, and DNA Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Photophysical Studies of a New Water Soluble Indocarbocyanine Dye Adsorbed onto Microcrystalline Cellulose and β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Multiparametric Flow Cytometry Assay for Apoptosis Using HIDC Perchlorate

Introduction & Mechanistic Grounding

Apoptosis is a highly regulated form of programmed cell death characterized by distinct biochemical milestones. A critical early event in the intrinsic apoptotic pathway is the collapse of the mitochondrial membrane potential ( ΔΨm ), which typically coincides with mitochondrial outer membrane permeabilization (MOMP)[1]. To accurately quantify this depolarization, lipophilic cationic dyes such as 1,1',3,3,3',3'-hexamethylindodicarbocyanine perchlorate (HIDC, also commonly designated as DiIC1(5)) are utilized in flow cytometry[2].

HIDC accumulates in the mitochondrial matrix of healthy cells driven by the highly negative transmembrane potential via a Nernstian distribution[3]. Upon apoptotic induction, the ΔΨm collapses, causing HIDC to diffuse back into the cytosol and eventually out of the cell. This efflux results in a measurable, quantifiable decrease in far-red fluorescence[4].

Figure 1: Apoptotic signaling cascade leading to ΔΨm loss and HIDC dye release.

Experimental Design & Causality

As a Senior Application Scientist, it is critical to design assays that are both spectrally efficient and internally controlled. The following principles govern the choices in this protocol:

The Causality of Dye Selection: Why HIDC?

Traditional ΔΨm assays often rely on JC-1, a dye that shifts from red to green fluorescence upon depolarization[1]. While effective, JC-1 consumes two critical flow cytometry channels (FITC and PE) and requires complex spectral compensation. HIDC (DiIC1(5)) emits in the far-red spectrum (Ex: ~638 nm, Em: ~658 nm)[5]. This spectral isolation requires only the APC/Cy5 channel, allowing seamless multiplexing with Annexin V-FITC (to detect phosphatidylserine externalization) and Propidium Iodide (PI, to detect membrane rupture)[3].

Building a Self-Validating System: The CCCP Control

A major pitfall in flow cytometry is arbitrary gating. To establish a self-validating system, this protocol mandates the use of Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). CCCP is a potent protonophore that uncouples oxidative phosphorylation, rapidly dissipating the proton gradient and collapsing ΔΨm [4]. By treating a healthy control aliquot with 50 µM CCCP, researchers generate an absolute biological baseline for a "depolarized" population[2]. This ensures that the observed decrease in HIDC fluorescence is genuinely due to ΔΨm loss, rather than multidrug resistance (MDR) pump activity or staining artifacts.

The Causality of Temperature Maintenance

Mitochondrial membrane potential is a dynamic, ATP-dependent process. Cold shock (e.g., washing cells in ice-cold buffer) can artificially depolarize mitochondria, leading to false-positive apoptotic readings. Therefore, all HIDC staining and multiplexing steps must be strictly maintained at 37°C[4].

Materials & Reagents

| Component | Function | Working Concentration |

| HIDC Perchlorate (DiIC1(5)) | ΔΨm indicator (Far-Red) | 50 nM |

| CCCP | Uncoupling agent (Positive Control) | 50 µM |

| Annexin V-FITC | Phosphatidylserine (PS) indicator | 5 µL / test |

| Propidium Iodide (PI) | Vitality/Membrane integrity dye | 1 µg/mL |

| Annexin Binding Buffer (1X) | Calcium-rich buffer for Annexin binding | 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ |

Step-by-Step Protocol

Figure 2: Multiparametric HIDC flow cytometry workflow with CCCP validation.

Phase 1: Cell Preparation & Validation Control

-

Harvest Cells: Induce apoptosis in your experimental cell line using the desired pharmacological agent. Harvest both treated and untreated cells, yielding a suspension of 1×106 cells/mL in warm culture media[1].

-

Establish the Self-Validating Control: Aliquot 500 µL of the untreated (healthy) cell suspension into a dedicated control tube. Add CCCP to a final concentration of 50 µM[4].

-

Control Incubation: Incubate the CCCP control tube at 37°C for 5 minutes prior to dye addition to ensure complete membrane depolarization.

Phase 2: HIDC Staining

-

Dye Addition: Add HIDC perchlorate to all tubes (experimental, untreated controls, and CCCP controls) to achieve a final concentration of 50 nM[2].

-

Staining Incubation: Incubate the cells at 37°C, 5% CO₂, for 15 to 30 minutes[4]. Crucial: Do not place cells on ice during this step.

Phase 3: Multiplexing (Annexin V & PI)

-

Wash Step: Pellet the cells by centrifugation (400 × g for 5 minutes at room temperature). Gently aspirate the supernatant and resuspend the pellet in 100 µL of warm 1X Annexin Binding Buffer[4].

-

Co-Staining: Add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI solution to each tube[4].

-

Final Incubation: Incubate the samples at 37°C for an additional 15 minutes, protected from light[4].

-

Dilution: Add 400 µL of warm 1X Annexin Binding Buffer to each tube immediately before acquisition.

Phase 4: Data Acquisition

-

Flow Cytometry: Analyze the cells using a flow cytometer equipped with a 488 nm blue laser (for FITC and PI) and a 633/640 nm red laser (for HIDC)[2].

-

Gating Strategy: First, run the CCCP control tube. Adjust the APC/Cy5 PMT voltage so the CCCP-treated population sits in the first logarithmic decade (depolarized baseline). Next, run the healthy untreated cells; this population should appear brightly fluorescent in the 3rd or 4th logarithmic decade[2].

Data Presentation & Interpretation

By combining ΔΨm assessment with surface and viability markers, researchers can definitively map the trajectory of cell death. The quantitative flow cytometry data should be interpreted according to the following matrix:

| Cell State | HIDC (APC/Cy5) | Annexin V (FITC) | PI (PE/PerCP) | Mechanistic Interpretation |

| Healthy / Viable | High | Negative | Negative | Intact ΔΨm , no PS externalization, intact plasma membrane. |

| Early Apoptotic | Low | Positive | Negative | Depolarized ΔΨm and PS externalized, but plasma membrane remains intact. |

| Late Apoptotic | Low | Positive | Positive | Complete ΔΨm collapse, PS externalized, secondary necrosis (membrane compromised). |

| Primary Necrotic | Variable/Low | Negative | Positive | Primary membrane rupture without programmed apoptotic signaling cascade. |

References

-

Martinez et al. (2011). Relationships of diverse apoptotic death process patterns to mitochondrial membrane potential (Δψm) evaluated by three-parameter flow cytometric analysis. PubMed Central (PMC). Retrieved from[Link]

-

Agilent Technologies. Mitochondrial Membrane Potential Detection Kit. Retrieved from [Link]

Sources

How to prepare 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate stock solutions in DMSO

Application Note: Preparation and Optimization of 1,1',3,3,3',3'-Hexamethylindodicarbocyanine Perchlorate Stock Solutions in DMSO

Executive Summary

1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate (often referred to by its functional equivalent, DiIC1(5)) is a lipophilic, cationic carbocyanine dye extensively utilized in drug development and cell biology to monitor mitochondrial membrane potential (ΔΨm). Because the dye is highly sensitive to its solvent environment, improper preparation leads to aqueous quenching, crystalline aggregation, and artifactual data. This guide provides a field-proven, self-validating protocol for formulating and storing stable DMSO stock solutions, ensuring maximum quantum yield and reproducible flow cytometric or imaging results.

Physicochemical Properties & Quantitative Metrics

The choice of solvent is dictated by the dye's extreme hydrophobicity. While its solubility in aqueous buffers (like PBS) is restricted to a mere ~0.3 mg/mL, formulating the dye in anhydrous organic solvents like DMSO increases solubility to ~20 mg/mL, preventing the formation of non-fluorescent H-aggregates[1].

Table 1: Physicochemical Properties & Dilution Metrics

| Parameter | Value |

| Chemical Name | 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate |

| CAS Number | 81666-87-7[2] |

| Excitation / Emission Maxima | 638 nm / 658 nm (Far-Red)[3] |

| Flow Cytometry Channel | APC (Allophycocyanin)[4] |

| Max Solubility in DMSO | ~20 mg/mL[1] |

| Recommended Stock Concentration | 1 mM to 5 mM[5] |

| Recommended Working Concentration | 1 µM to 5 µM[5] |

Mechanism of Action: Membrane Potential Sensing

As a delocalized lipophilic cation, the dye easily permeates the plasma membrane. Its accumulation within the mitochondrial matrix is driven strictly by the Nernstian potential gradient (the highly negative interior of healthy mitochondria). When apoptosis or chemical uncoupling depolarizes the mitochondria, the dye is released back into the cytoplasm, resulting in a quantifiable loss of far-red fluorescence[3],[4].

Figure 1: Mechanism of DiIC1(5) mitochondrial accumulation based on membrane potential.

Protocol: Preparation of 5 mM DMSO Stock Solution

Note: Carbocyanine dyes are photosensitive. Perform all steps under low-light conditions.

Figure 2: Step-by-step workflow for preparing stable DiIC1(5) DMSO stock solutions.

Step 1: Equilibration Allow the lyophilized dye vial to equilibrate to room temperature for at least 30 minutes before opening. Causality: Anhydrous DMSO and the dye powder are highly hygroscopic. Opening cold vials causes atmospheric moisture condensation, leading to rapid dye degradation and aqueous quenching.

Step 2: Solvation Add high-purity, anhydrous DMSO (≥99.9%) to achieve a 1 to 5 mM concentration[5]. Causality: A 5 mM stock ensures that subsequent dilution to a 5 µM working solution requires only a 1:1000 dilution. This keeps the final DMSO concentration in the cell culture at ≤0.1% (v/v), which is the strictly enforced threshold to avoid solvent-induced cytotoxicity that could artificially alter mitochondrial function.

Step 3: Dissolution & Thermal Activation Vortex the solution vigorously for 60 seconds. Inspect for crystal formation. If undissolved crystals remain, incubate the vial in a 37°C water bath for 5–10 minutes[6]. Causality: Long-chain lipophilic dyes are prone to forming crystalline aggregates that skew concentration calculations and cause localized toxicity. Thermal energy provides the activation energy necessary to fully solvate the hydrophobic polymethine chains.

Step 4: Inert Gas Purging Gently purge the headspace of the vial with a stream of dry Argon or Nitrogen gas before sealing[1]. Causality: The conjugated double bonds of the polymethine bridge are highly susceptible to oxidative cleavage. Displacing ambient oxygen significantly extends the half-life of the stock solution.

Step 5: Aliquoting & Storage Divide the stock into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes and store at -20°C[5]. Causality: Repeated freeze-thaw cycles induce dye re-precipitation and concentration drift[5]. Amber tubes protect the photosensitive dye from photobleaching.

Protocol: Cell Staining & Self-Validating Quality Control

Step 1: Preparation of Working Solution Thaw a single-use aliquot to room temperature. Dilute the 5 mM stock into a serum-free culture medium or physiological buffer (e.g., HBSS) to a final concentration of 1–5 µM immediately before use[5]. Causality: Serum proteins (such as BSA) possess hydrophobic pockets that sequester lipophilic dyes, drastically reducing the effective free-dye concentration available for membrane insertion[6].

Step 2: Incubation Overlay the working solution onto adherent cells or resuspend cell pellets. Incubate at 37°C for 15–30 minutes[5]. Wash 2-3 times with pre-warmed PBS to remove unbound dye.

Step 3: Self-Validating Control (Depolarization Assay) To verify that the fluorescence signal is a true reflection of ΔΨm and not non-specific lipid binding, you must run a parallel positive control. Pre-treat a subset of cells with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to staining. Causality: CCCP is a protonophore that uncouples oxidative phosphorylation, collapsing the ΔΨm. A properly validated system will show a near-complete loss of far-red fluorescence in the APC channel for the CCCP-treated cohort[3],[4]. If fluorescence persists in the CCCP cohort, your dye concentration is too high, resulting in non-specific organelle staining.

Sources

Application Note: Live-Cell Mitochondrial Imaging Using Hexamethylindodicarbocyanine Perchlorate (DiIC1(5))

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: Mitochondrial Membrane Potential (ΔΨm) Quantification, Apoptosis Assays, and High-Throughput Screening

Mechanistic Overview & Scientific Rationale

The assessment of mitochondrial membrane potential (ΔΨm) is a critical parameter in evaluating cellular metabolic health, mitochondrial dysfunction, and early-stage apoptosis[1]. While several fluorescent probes exist for this purpose, 1,1′,3,3,3′,3′-hexamethylindodicarbocyanine perchlorate (commonly referred to as DiIC1(5) or HIDC) offers distinct advantages for advanced live-cell imaging and multiplexed flow cytometry[2].

The Causality of Dye Accumulation

DiIC1(5) is a lipophilic, cationic cyanine dye. In healthy, non-apoptotic cells, the electron transport chain actively pumps protons out of the mitochondrial matrix, creating a highly negative transmembrane potential (-150 to -180 mV)[1]. Because of its lipophilic nature, DiIC1(5) easily permeates the plasma membrane into the cytosol. Driven by the Nernstian electrochemical gradient, the cationic dye selectively accumulates within the energized mitochondrial matrix[3].

The "Signal-OFF" Diagnostic Principle

DiIC1(5) functions as a "signal-off" probe[4]. When mitochondria undergo depolarization—either pathologically via apoptosis or artificially via protonophore uncouplers like CCCP (Carbonyl cyanide 3-chlorophenylhydrazone)—the negative internal charge is dissipated[5]. Consequently, the dye rapidly effluxes from the mitochondria back into the cytosol, resulting in a dramatic reduction in far-red fluorescence intensity[3].

Advantages for Multiplexing

Unlike JC-1 or TMRE, which emit in the green/orange spectrum, DiIC1(5) features far-red excitation and emission maxima (~638 nm / ~658 nm)[3]. This spectral profile avoids the high autofluorescence typically found in biological samples and allows seamless multiplexing with common green/blue fluorophores, such as Annexin V-FITC for apoptosis detection or Hoechst 33342 for nuclear counterstaining[3].

Physicochemical Properties

To ensure reproducible experimental design, the physicochemical parameters of DiIC1(5) must be strictly controlled.

| Property | Specification |

| Chemical Name | 1,1′,3,3,3′,3′-Hexamethylindodicarbocyanine perchlorate / iodide |

| Common Name | DiIC1(5) |

| CAS Number | 36536-22-8[4] |

| Molecular Weight | 510.46 g/mol [3] |

| Excitation / Emission Maxima | ~638 nm / ~658 nm (Far-Red)[3] |

| Primary Solvents | DMSO, DMF, Ethanol[4] |

| Target Organelle | Mitochondria (Active/Polarized)[1] |

| Readout Mechanism | Signal-OFF (Depolarization = Fluorescence Decrease)[4] |

Mechanistic Pathway of DiIC1(5)

The following diagram illustrates the logical relationship between mitochondrial polarization state and DiIC1(5) fluorescence output.

Caption: Mechanism of DiIC1(5) accumulation and depolarization-induced efflux.

Experimental Protocols

As a self-validating system, this protocol incorporates built-in positive controls (CCCP) to ensure that the observed fluorescence changes are genuinely reflective of ΔΨm fluctuations rather than dye loading artifacts.

Reagent Preparation

-

DiIC1(5) Stock Solution (1 mM): Dissolve the crystalline solid in high-quality, anhydrous DMSO[4]. Aliquot and store at -20°C, protected from light. Causality: Aqueous solutions of DiIC1(5) are unstable and should not be stored for more than one day[4].

-

CCCP Control Solution (50 mM): Dissolve CCCP in DMSO. Store at -20°C.

-

Working Staining Solution (50 nM): Dilute the DiIC1(5) stock solution into pre-warmed (37°C) cell culture medium or imaging buffer (e.g., Tyrode's solution).

-

Expert Insight: Maintaining the concentration below 100 nM is critical. Higher concentrations lead to self-quenching within the mitochondria and non-specific binding to the endoplasmic reticulum, which will confound your data[3].

-

Live-Cell Staining Workflow

-

Cell Seeding: Plate cells in a glass-bottom imaging dish (for confocal microscopy) or standard culture plates (for flow cytometry) and incubate until appropriate confluency is reached.

-

Positive Control Treatment: To a designated control well, add CCCP to a final concentration of 50 µM. Incubate for 5-10 minutes at 37°C[3]. Causality: CCCP acts as a protonophore, rapidly abolishing the ΔΨm gradient and providing a baseline for complete depolarization[5].

-

Dye Incubation: Remove the culture medium and gently add the pre-warmed 50 nM DiIC1(5) Working Solution to all samples (including the CCCP control). Incubate at 37°C for 15–30 minutes, protected from light[1].

-

Washing (Critical Step): Wash the cells gently 1-2 times with pre-warmed (37°C) buffer.

-

Expert Insight: DiIC1(5) is an equilibrating dye. Excessive washing with dye-free buffer will cause the dye to prematurely efflux from the mitochondria to re-establish equilibrium. For prolonged imaging, leave a trace amount (e.g., 5 nM) of DiIC1(5) in the final imaging buffer.

-

-

Multiplexing (Optional): If assessing apoptosis, resuspend cells in Annexin Binding Buffer and add Annexin V-Alexa Fluor 488. Incubate for 15 minutes at room temperature[3].

-

Data Acquisition:

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for DiIC1(5) live-cell mitochondrial staining.

Data Interpretation & Troubleshooting

Expected Results Matrix

| Experimental Condition | Mitochondrial State (ΔΨm) | DiIC1(5) Localization | Fluorescence Signal (Far-Red) |

| Untreated / Healthy Cells | Highly Negative (Polarized) | Matrix Accumulation | High / Bright[1] |

| Apoptotic / Stressed Cells | Dissipated (Depolarized) | Cytosolic Redistribution | Low / Dim[3] |

| CCCP-Treated (Control) | Uncoupled (Depolarized) | Rapid Efflux | Very Low / Dim Baseline[5] |

Troubleshooting Guide

| Issue | Potential Cause | Scientific Causality & Solution |

| High Background Signal | Dye concentration >100 nM | Causality: High concentrations lead to a loss of mitochondrial specificity and binding to other lipid membranes. Solution: Titrate dye down to 10-50 nM[3]. |

| No Signal in Control Cells | Cold buffer shock | Causality: Cold temperatures transiently depolarize mitochondria, preventing Nernstian accumulation. Solution: Ensure all buffers and stains are pre-warmed to 37°C. |

| Rapid Signal Loss During Imaging | Excessive washing | Causality: DiIC1(5) is an equilibrating dye; washing removes extracellular dye, driving intracellular dye out to re-equilibrate. Solution: Image immediately after a single wash or leave a low concentration (e.g., 5 nM) in the imaging buffer. |

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DiIC1(5) iodide [1,1,3,3,3,3-Hexamethylindodicarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 3. MitoProbe DiIC1(5) Mitochondrial Membrane Potential Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: HIDC Perchlorate as a Quencher in QRET and TR-FRET Applications

Introduction: Advancing Homogeneous Assays with Strategic Quenching

In the landscape of high-throughput screening (HTS) and drug discovery, homogeneous assays are paramount for their simplicity, speed, and amenability to automation.[1][2] Among these, Förster Resonance Energy Transfer (FRET)-based technologies have become indispensable tools for studying molecular interactions.[2][3] Time-Resolved FRET (TR-FRET) and Quenching Resonance Energy Transfer (QRET) are two powerful iterations of this technology that offer enhanced sensitivity and reduced background interference, making them particularly suitable for complex biological samples.[4][5][6]

TR-FRET builds upon the principles of FRET by employing lanthanide-based donors with long fluorescence lifetimes.[5][7] This allows for a time-gated detection window that effectively eliminates short-lived background fluorescence, significantly improving the signal-to-noise ratio.[8][9] QRET, on the other hand, is a single-label technique that utilizes a soluble quencher to suppress the signal of unbound, lanthanide-labeled molecules in a solution.[6][10] This approach simplifies assay design by removing the need to label a second interacting partner.[11]

The choice of a quencher is critical to the success of both TR-FRET and QRET assays. An ideal quencher should exhibit broad absorption spectra that overlap with the emission of the lanthanide donor, be soluble in aqueous buffers, and remain inert to the biological components of the assay. HIDC perchlorate has emerged as a highly effective quencher for lanthanide-based assays due to its favorable spectral properties and chemical stability. This document provides a comprehensive guide to the principles and practical applications of HIDC perchlorate as a quencher in QRET and TR-FRET assays.

The Role and Mechanism of HIDC Perchlorate as a Quencher

HIDC (1,1',3,3,3',3'-Hexamethylindodicarbocyanine) perchlorate is a cyanine dye that functions as an efficient dark quencher. In the context of FRET-based assays, a dark quencher absorbs the energy from an excited donor fluorophore but dissipates it as heat rather than re-emitting it as light.[12] This non-radiative energy transfer is the cornerstone of its quenching capability.[12]

The effectiveness of HIDC perchlorate in quenching lanthanide fluorescence, particularly from Europium (Eu³⁺) and Terbium (Tb³⁺) chelates, stems from the significant overlap between the emission spectra of these donors and the absorption spectrum of HIDC. This spectral overlap is a fundamental prerequisite for efficient FRET to occur.[12][13] The perchlorate salt form of HIDC ensures its solubility and stability in the aqueous buffers typically used in biological assays.[14]

Application 1: HIDC Perchlorate in Quenching Resonance Energy Transfer (QRET)

QRET is a powerful, single-label homogeneous assay technique particularly useful for receptor-ligand binding studies and competitive screening assays.[6][11] The principle relies on the quenching of unbound lanthanide-labeled ligands by a soluble quencher, in this case, HIDC perchlorate. When the labeled ligand binds to its target (e.g., a receptor on a cell membrane or a protein in solution), it is sterically shielded from the quencher, and its fluorescence is preserved.[10] Conversely, the unbound labeled ligand remains in close proximity to the quencher and its fluorescence is efficiently quenched.[10]

Key Advantages of QRET with HIDC Perchlorate:

-

Simplified Assay Development: Only one binding partner requires labeling, reducing the complexity and cost of reagent preparation.[6]

-

Homogeneous Format: No wash steps are required, making it ideal for high-throughput screening (HTS).[6]

-

High Sensitivity: The use of time-resolved detection minimizes background fluorescence, leading to high signal-to-background ratios.[6]

Protocol: QRET-based Receptor-Ligand Binding Assay

This protocol describes a competitive binding assay to identify unlabeled compounds that compete with a lanthanide-labeled ligand for binding to a specific receptor.

Materials:

-

Lanthanide-labeled ligand (e.g., Eu³⁺-labeled peptide)

-

Target receptor (e.g., purified protein or cell membrane preparation)

-

HIDC Perchlorate Quencher Stock Solution (1 mM in DMSO or appropriate solvent)

-

Assay Buffer (e.g., PBS with 0.1% BSA, pH 7.4)

-

Unlabeled competitor compounds

-

384-well, low-volume, black assay plates[9]

-

TRF-compatible plate reader[15]

Experimental Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the lanthanide-labeled ligand at 2X the final desired concentration in Assay Buffer.

-

Prepare a working solution of the target receptor at 2X the final desired concentration in Assay Buffer.

-

Prepare a working solution of HIDC perchlorate at 2X the final desired concentration in Assay Buffer. The optimal concentration needs to be determined empirically but typically ranges from 10-100 µM.

-

Prepare serial dilutions of the unlabeled competitor compounds at 4X the final desired concentrations in Assay Buffer.

-

-

Assay Setup (per well of a 384-well plate):

-

Total Binding Wells: 5 µL of Assay Buffer + 5 µL of 2X labeled ligand + 10 µL of 2X target receptor.

-

Non-specific Binding (NSB) Wells: 5 µL of a high concentration of unlabeled ligand + 5 µL of 2X labeled ligand + 10 µL of 2X target receptor.

-

Competitor Wells: 5 µL of 4X competitor compound dilution + 5 µL of 2X labeled ligand + 10 µL of 2X target receptor.

-

Quenched Control Wells: 5 µL of Assay Buffer + 5 µL of 2X labeled ligand + 10 µL of 2X HIDC perchlorate.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium. Incubation times may need to be optimized based on the binding kinetics of the specific receptor-ligand pair.[16]

-

-

Signal Detection:

-

Add 5 µL of 2X HIDC perchlorate solution to all wells except the Quenched Control wells.

-

Briefly centrifuge the plate to ensure all components are mixed.

-

Read the plate on a TRF-compatible plate reader using settings appropriate for the lanthanide donor (e.g., Excitation: 340 nm, Emission: 615 nm, with a time delay of 50-100 µs and a read window of 200-400 µs).[17]

-

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding signal from the total binding signal. The percentage of inhibition by the competitor compounds is calculated relative to the specific binding.

Application 2: HIDC Perchlorate in Time-Resolved FRET (TR-FRET)

In a typical TR-FRET assay, a lanthanide donor and a suitable acceptor fluorophore are coupled to two interacting biomolecules.[4][18] When the molecules interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur.[5] While conventional TR-FRET assays use a fluorescent acceptor, HIDC perchlorate can be employed as a quencher acceptor. In this format, the interaction brings the lanthanide donor close to the HIDC-labeled partner, resulting in a decrease in the donor's fluorescence signal. This "quenching" TR-FRET format can be advantageous in certain contexts, such as when the emission of a fluorescent acceptor might interfere with other assay components.

Protocol: TR-FRET-based Protein-Protein Interaction Assay

This protocol outlines a method to study the interaction between two proteins, one labeled with a lanthanide donor and the other with HIDC as a quencher.

Materials:

-

Lanthanide-labeled Protein A (e.g., Tb³⁺-labeled)

-

HIDC-labeled Protein B

-

Assay Buffer (e.g., HEPES-buffered saline with 0.1% BSA, pH 7.4)

-

384-well, low-volume, black assay plates[9]

-

TRF-compatible plate reader[15]

Experimental Procedure:

-

Reagent Preparation:

-

Prepare working solutions of the lanthanide-labeled Protein A and HIDC-labeled Protein B at 2X their final desired concentrations in Assay Buffer. The optimal concentrations should be determined empirically based on the binding affinity of the protein pair.

-

-

Assay Setup (per well of a 384-well plate):

-

Positive Control (Interaction): 10 µL of 2X Lanthanide-labeled Protein A + 10 µL of 2X HIDC-labeled Protein B.

-

Negative Control (No Interaction): 10 µL of 2X Lanthanide-labeled Protein A + 10 µL of Assay Buffer.

-

Inhibitor Wells: Add potential inhibitor compounds before adding the labeled proteins to assess their effect on the interaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-180 minutes, protected from light.[16]

-

-

Signal Detection:

-

Read the plate on a TRF-compatible plate reader with settings optimized for the lanthanide donor (e.g., for Terbium, Excitation: 340 nm, Emission: 620 nm, with appropriate time delay and read window).[17]

-

Data Analysis:

The degree of interaction is determined by the amount of quenching observed in the positive control wells compared to the negative control wells. A lower fluorescence signal in the presence of both labeled proteins indicates a specific interaction.

Data Presentation and Troubleshooting

Table 1: Typical Assay Parameters for QRET and TR-FRET using HIDC Perchlorate

| Parameter | QRET | TR-FRET (Quenching Mode) |

| Principle | Quenching of unbound labeled ligand | Quenching upon molecular interaction |

| Number of Labels | One (Lanthanide) | Two (Lanthanide and HIDC) |

| HIDC Perchlorate Role | Soluble Quencher | Labeled Acceptor/Quencher |

| Typical HIDC Conc. | 10 - 100 µM (in solution) | Stoichiometric with labeled partner |

| Signal Readout | Increased signal with binding | Decreased signal with interaction |

| Primary Application | Competitive binding assays | Protein-protein interaction studies |

Troubleshooting Common Issues:

-

High Background Signal:

-

Cause: Insufficient quenching in QRET, or autofluorescence from compounds or media.

-

Solution: Optimize HIDC perchlorate concentration. Ensure appropriate time-gating on the plate reader to minimize background fluorescence.[19] Check for compound autofluorescence by reading plates before adding assay reagents.[15]

-

-

Low Signal-to-Background Ratio:

-

Cause: Inefficient energy transfer, low binding affinity, or incorrect reagent concentrations.

-

Solution: Verify the spectral overlap between the donor and HIDC. Optimize the concentrations of labeled molecules and the target. Increase incubation time to ensure binding equilibrium is reached.[20]

-

-

Assay Instability:

-

Cause: Degradation of reagents, or interference from buffer components.

-

Solution: Prepare fresh reagents and store them properly.[16] Screen buffer components for potential interference with the fluorescence signal.

-

Conclusion

HIDC perchlorate is a versatile and effective quencher for developing robust and sensitive QRET and TR-FRET assays. Its broad absorption spectrum, which overlaps well with the emission of common lanthanide donors, coupled with its solubility and stability, makes it an excellent choice for a wide range of applications in drug discovery and basic research. By understanding the principles behind its quenching mechanism and following optimized protocols, researchers can leverage the power of HIDC perchlorate to generate high-quality, reproducible data in a high-throughput format.

References

-

ResearchGate. (n.d.). Design of a time-resolved fluorescence resonance energy transfer... [Download Scientific Diagram]. Retrieved from [Link]

-

Sino Biological. (n.d.). SwiftFluo® TR-FRET Technical Q&A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bright and stable luminescent probes for target engagement profiling in live cells - PMC. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Time-resolved fluorescence energy transfer. Retrieved from [Link]

-

JoVE. (2021, July 27). TR-FRET Assays for STAT Protein. Retrieved from [Link]

-

University of Turku. (n.d.). Lantthanide Chelates as Donors in Fluorescence Resonance Energy Transfer: Exciting Prospects for Bioaffinity Assay Detection. UTUPub. Retrieved from [Link]

-

MDPI. (2023, May 23). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. Retrieved from [Link]

-

University of Turku. (n.d.). Homogeneous assay technologies in drug screening: Quenching Resonance Energy Transfer (QRET) technique. UTUPub. Retrieved from [Link]

-

ResearchGate. (n.d.). The principle of the homogeneous quenching resonance energy transfer.... Retrieved from [Link]

-

BellBrook Labs. (2020, February 6). TR-FRET Assays In Drug Discovery. Retrieved from [Link]

-

BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]

-

BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link]

-

PubMed. (2015, December 25). Quenching resonance energy transfer (QRET): a single-label technique for inhibitor screening and interaction studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays | Request PDF. Retrieved from [Link]

-

DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

-

ResearchGate. (2025, October 30). Quenching resonance energy transfer (QRET): A single-label technique for inhibitor screening and interaction studies | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectral and thermal properties of perchlorate salts and implications for Mars - PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral and thermal properties of perchlorate salts and implications for Mars | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008, September 7). ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf. Retrieved from [Link]

-

Lunar and Planetary Institute. (n.d.). IDENTIFICATION AND DETECTION LIMITS OF PERCHLORATE-CHLORATE IN MIXTURES BY VIBRATIONAL SPECTROSCOPY. Retrieved from [Link]

-

ResearchGate. (n.d.). QTR-FRET: Efficient Background Reduction Technology in Time-Resolved Förster Resonance Energy Transfer Assays | Request PDF. Retrieved from [Link]

-

ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Uncovering Molecular Quencher Effects on FRET Phenomena in Microsphere-Immobilized Probe Systems - PMC. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007, January 23). Method 6850: Perchlorate in Water, Soils and Solid Wastes Using High Performance Liquid Chromatography/Electrospray Ionization/. Retrieved from [Link]

-

Waters Corporation. (2015, June 23). DETERMINATION OF CHLORATE AND PERCHLORATE USING A NOVEL HILIC COLUMN CHEMISTRY BY LC-MS/MS. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Transitional hydrogen bonds in aqueous perchlorate solution. Physical Chemistry Chemical Physics, (8). Retrieved from [Link]

-

PubMed. (2023, June 15). Development of a high-throughput TR-FRET screening assay for LAG-3/FGL1 interaction. Retrieved from [Link]

-

MDPI. (2025, April 1). Fluorescence Resonance Energy Transfer for Drug Loading Assessment in Reconstituted High-Density Lipoprotein Nanoparticles. Retrieved from [Link]

-

Springer Nature. (n.d.). Determination of trace perchlorate in river water by ion chromatography with online matrix removal and sample concentration. Retrieved from [Link]

-

Kyoto University Research Information Repository. (n.d.). Quenching mechanism of spray cooling and the effect of system pressure. Retrieved from [Link]

-

MDPI. (2019, November 14). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Retrieved from [Link]

Sources

- 1. jove.com [jove.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]

- 4. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]

- 5. columbiabiosciences.com [columbiabiosciences.com]

- 6. utupub.fi [utupub.fi]

- 7. Bright and stable luminescent probes for target engagement profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. dcreport.org [dcreport.org]

- 10. researchgate.net [researchgate.net]

- 11. Quenching resonance energy transfer (QRET): a single-label technique for inhibitor screening and interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 13. utupub.fi [utupub.fi]

- 14. Transitional hydrogen bonds in aqueous perchlorate solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. sinobiological.com [sinobiological.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Measuring mitochondrial depolarization with HIDC perchlorate and CCCP

Application Note: High-Fidelity Measurement of Mitochondrial Depolarization Using HIDC and CCCP

Executive Summary

The mitochondrial membrane potential ( ΔΨm ) is a fundamental indicator of cellular metabolic state and a primary checkpoint in intrinsic apoptosis. Accurately quantifying this parameter requires a robust, self-validating assay system. This application note details an optimized flow cytometry methodology for measuring ΔΨm using the far-red lipophilic cationic dye HIDC (1,1',3,3,3',3'-hexamethylindodicarbocyanine perchlorate/iodide, also known commercially as DiIC1(5))[1]. By coupling HIDC with the protonophore CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization[2], researchers can establish a highly reproducible, internally controlled assay suitable for drug toxicity screening, apoptosis profiling, and mitochondrial biology.

Mechanistic Foundations & Causality

To design a flawless experiment, one must understand the biophysical causality governing the reagents.

The Nernstian Drive of HIDC HIDC is a single-emission cyanine dye that passively diffuses across the plasma membrane and accumulates in the mitochondrial matrix[1]. This accumulation is strictly driven by the highly negative transmembrane potential of healthy mitochondria (typically -150 to -180 mV) according to the Nernst equation. Because HIDC emits in the far-red spectrum (Ex/Em ~638/658 nm), it bypasses the pervasive issue of cellular autofluorescence commonly encountered with green-emitting dyes (e.g., JC-1 or Rhodamine 123) and allows for seamless multiplexing with FITC- or PE-conjugated antibodies[2].

CCCP: The Uncoupling Protonophore To ensure the assay is truly measuring ΔΨm and not merely mitochondrial mass or non-specific lipid binding, a self-validating control is required. CCCP is a lipophilic weak acid that acts as a protonophore[3]. It rapidly transports protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase and collapsing the proton motive force[4]. This uncoupling event causes an immediate dissipation of ΔΨm , triggering the release of HIDC from the matrix into the cytosol where it is diluted or effluxed, resulting in a quantifiable drop in far-red fluorescence[5].

Figure 1: Mechanistic pathway of HIDC accumulation and CCCP-induced mitochondrial depolarization.

Reagent Specifications & Quantitative Metrics

To facilitate rapid assay setup, the critical quantitative parameters for both HIDC and CCCP are summarized below.

| Parameter | HIDC (DiIC1(5)) | CCCP |

| Role in Assay | ΔΨm Fluorescent Indicator | Depolarizing Positive Control |

| Molecular Target | Mitochondrial Matrix (Potential-dependent) | Inner Mitochondrial Membrane |

| Working Concentration | 10 – 50 nM | 10 – 50 µM |

| Incubation Time | 15 – 30 minutes | 5 – 15 minutes |

| Excitation / Emission | 638 nm / 658 nm | N/A (Non-fluorescent) |

| Flow Cytometry Channel | APC / Alexa Fluor 633 / Cy5 | N/A |

| Expected Signal | High Mean Fluorescence Intensity (MFI) | >80% reduction in HIDC MFI |

Experimental Protocol: A Self-Validating Workflow

The following protocol is optimized for suspension or adherent cells analyzed via flow cytometry.

Figure 2: Step-by-step experimental workflow for HIDC staining and flow cytometry acquisition.

Step 1: Cell Preparation

-

Harvest cells (if adherent, use a gentle detachment method like TrypLE to avoid stripping cell surface proteins or stressing the plasma membrane).

-

Wash cells once in warm ( 37∘C ) Phosphate-Buffered Saline (PBS) or culture medium.

-

Resuspend cells at a density of 1×106 cells/mL in warm buffer[6]. Causality Checkpoint: Cold buffers will artificially depress mitochondrial respiration and alter dye uptake kinetics. Always use pre-warmed buffers.

Step 2: CCCP Control Treatment

-

Aliquot 1 mL of the cell suspension into a "Positive Control" flow tube.

-

Add CCCP to a final concentration of [2].

-

Incubate at 37∘C for 5 to 15 minutes[7]. Causality Checkpoint: Different cell lines have varying basal metabolic rates and multidrug resistance (MDR) pump expressions. While is a standard starting point, titration (10–100 µM) may be required to achieve maximum depolarization without inducing off-target cytotoxicity.

Step 3: HIDC Staining

-

Add HIDC (DiIC1(5)) stock solution to all tubes (including the CCCP control and experimental tubes) to achieve a final concentration of 50 nM [2][5].

-

Incubate the cells at 37∘C , 5% CO2 , for 15 to 30 minutes, protected from light[5]. Causality Checkpoint: Do not exceed 100 nM of HIDC. High concentrations of cyanine dyes can cause self-quenching or paradoxically inhibit mitochondrial respiration, shifting the dye from a passive observer to an active perturbant[2].

Step 4: Acquisition & Data Interpretation

-

Optional Wash: If background fluorescence is high, wash cells once with warm PBS. Crucial Note: Membrane potential dyes exist in a dynamic equilibrium. Excessive washing can artificially pull the dye out of the mitochondria, leading to false-positive depolarization signals. If possible, analyze cells directly in the staining buffer[6].

-

Analyze cells via flow cytometry using a 633 nm (or 640 nm) red laser for excitation, and collect emission using an APC or Alexa Fluor 633 filter (e.g., 660/20 nm)[2].

-

Gating Strategy: Gate out debris and doublets using FSC/SSC. In the single-cell population, observe the far-red channel. Healthy cells will form a distinct population with high fluorescence. The CCCP-treated control should exhibit a logarithmic shift to the left (decreased fluorescence), defining the gating boundary for "Depolarized Mitochondria"[7].

References

-

PubMed (NIH). "Current mechanistic insights into the CCCP-induced cell survival response". Available at:[Link]

-

Wikipedia. "Carbonyl cyanide m-chlorophenyl hydrazone". Available at:[Link]

-

PubMed (NIH). "CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis". Available at:[Link]

-

PNAS. "Complex I assembly into supercomplexes determines differential mitochondrial ROS production in neurons and astrocytes". Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MitoProbe DiIC1(5) Mitochondrial Membrane Potential Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Carbonyl cyanide m-chlorophenyl hydrazone - Wikipedia [en.wikipedia.org]

- 4. Current mechanistic insights into the CCCP-induced cell survival response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pnas.org [pnas.org]

Application Note: Optimal Concentration and Workflow for Hexamethylindodicarbocyanine Perchlorate in In Vitro Assays

Executive Summary

Hexamethylindodicarbocyanine perchlorate (often utilized interchangeably with its iodide salt, DiIC1(5)) is a lipophilic, cationic, single-emission cyanine dye. While traditionally recognized as a gold-standard probe for quantifying mitochondrial membrane potential (ΔΨm), recent advancements have expanded its utility as a soluble quencher in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) thermal shift assays.